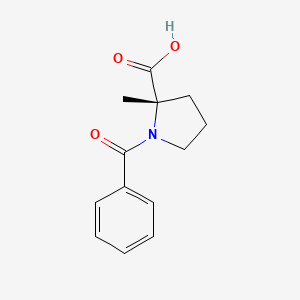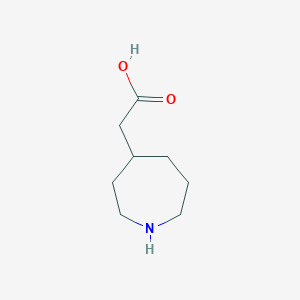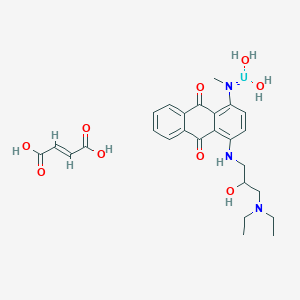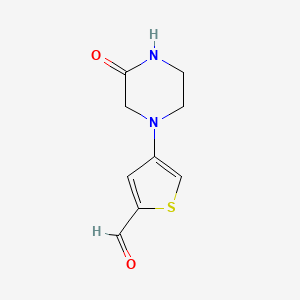
Phthalocyaninatoiron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalocyaninatoiron is a coordination compound consisting of an iron ion centrally coordinated to a phthalocyanine ligand. The phthalocyanine ligand is a large, planar, aromatic macrocycle composed of four isoindole units linked by nitrogen atoms. This compound is known for its intense blue-green color and is used in various applications due to its stability and electronic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phthalocyaninatoiron can be synthesized through several methods. One common approach involves the cyclotetramerization of phthalonitrile in the presence of an iron salt, such as iron(II) chloride, under high-temperature conditions. The reaction typically requires a solvent like n-pentanol and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) .
Another method involves the electrosynthesis of phthalocyanine complexes, which provides a one-stage, room-temperature preparation. This method is advantageous due to its simplicity and the ability to control the reaction conditions precisely .
Industrial Production Methods
Industrial production of this compound often involves large-scale cyclotetramerization reactions. The process is optimized for high yield and purity, using continuous flow reactors and automated systems to maintain consistent reaction conditions. The final product is purified through recrystallization and other separation techniques to ensure high quality .
Analyse Des Réactions Chimiques
Types of Reactions
Phthalocyaninatoiron undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form higher oxidation states of iron, such as iron(III) phthalocyanine.
Substitution: Axial ligand substitution reactions involve the replacement of ligands coordinated to the iron center.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, tert-butyl hydroperoxide
Reducing Agents: Sodium borohydride
Solvents: Dimethyl sulfoxide, acetone, benzene
Bases: 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)
Major Products Formed
Oxidation: Iron(III) phthalocyanine
Reduction: Iron(I) phthalocyanine
Substitution: Various substituted this compound complexes depending on the ligands used.
Applications De Recherche Scientifique
Phthalocyaninatoiron has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of phthalocyaninatoiron involves its ability to coordinate with various substrates and facilitate electron transfer reactions. The iron center can undergo changes in oxidation state, allowing it to participate in redox reactions. The phthalocyanine ligand provides a stable framework that supports these reactions and enhances the compound’s electronic properties .
Comparaison Avec Des Composés Similaires
Phthalocyaninatoiron is unique due to its stability, electronic properties, and versatility in various applications. Similar compounds include:
Phthalocyaninatocobalt: Similar structure but with cobalt as the central metal ion.
Phthalocyaninatocopper: Contains copper as the central metal ion and is used in dye and pigment production.
Phthalocyaninatonickel: Nickel-centered phthalocyanine with applications in electronic devices and catalysis.
This compound stands out due to its specific electronic properties and stability, making it suitable for a broader range of applications compared to its counterparts .
Propriétés
Formule moléculaire |
C32H16FeN8 |
|---|---|
Poids moléculaire |
568.4 g/mol |
Nom IUPAC |
iron;2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10(40),11,13,15,17,19(39),20,22,24,26,28(38),29,31,33,35-icosaene |
InChI |
InChI=1S/C32H16N8.Fe/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H; |
Clé InChI |
UHKHUAHIAZQAED-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=NC(=NC6=NC(=NC2=N3)C7=CC=CC=C76)C8=CC=CC=C85)C9=CC=CC=C94.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13154343.png)





![Disodium[4-(sulfanidylmethanethioyl)piperazine-1-carbothioyl]sulfanide](/img/structure/B13154373.png)





